![molecular formula C19H13ClN2 B175178 2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 175712-66-0](/img/structure/B175178.png)

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole

Vue d'ensemble

Description

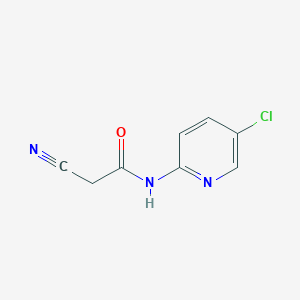

“2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . There are several methods for the synthesis of imidazoles, including the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Molecular Structure Analysis

Imidazole is a planar 5-membered ring, that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It has been used in the synthesis of trisubstituted imidazoles through the reaction of 1,2-diketones and aldehydes using hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a highly polar compound, as evidenced by its electric dipole moment .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

Imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, have been extensively studied for their antimicrobial properties. They are found to be effective against a range of bacteria and fungi, with some compounds exhibiting low minimum inhibitory concentrations (MICs). For instance, certain imidazole derivatives have shown high activity against Staphylococcus aureus and Klebsiella pneumoniae, comparable to ciprofloxacin .

Larvicidal Activity

Research has also explored the use of imidazole derivatives as larvicides. These compounds can be more effective than traditional agents like permethrin in controlling mosquito populations, which is crucial for preventing diseases like malaria and dengue .

Anticancer Research

Imidazole derivatives are being investigated for their potential anticancer properties. They can act as enzyme inhibitors, interfering with the metabolic pathways of cancer cells, and have shown promise in preclinical studies .

Green Chemistry

The synthesis of imidazole derivatives, including “2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole”, is of significant interest in green chemistry. Researchers are developing environmentally friendly methods for their production, utilizing catalysts that can be reused and conditions that minimize waste .

Organometallic Catalysis

Imidazoles serve as ligands in organometallic catalysis, facilitating a variety of chemical reactions. This application is particularly important in the synthesis of complex molecules and materials .

Pharmaceutical Drug Development

Imidazole derivatives are key structures in the development of pharmaceutical drugs. They are part of the molecular backbone of several commercial drugs, including antifungals, antipyretics, antiobesity medications, and anti-inflammatory agents .

Safety and Hazards

Orientations Futures

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Mécanisme D'action

Target of Action

Imidazole derivatives are known to interact with a variety of enzymes, proteins, and receptors . They have shown potential therapeutic values in treating various diseases .

Mode of Action

Imidazole derivatives are known to readily bind with a variety of enzymes, proteins, and receptors due to their electronic-rich characteristics . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.

Biochemical Pathways

Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may interact with multiple biochemical pathways.

Pharmacokinetics

Imidazole derivatives are known to be lipid-soluble, allowing them to diffuse through the cell membrane . This property can impact the bioavailability of the compound.

Result of Action

Imidazole derivatives have been associated with a wide variety of biological activities, including anti-cancer, anti-microbial, anti-inflammatory effects, and more . These effects suggest that imidazole derivatives may have diverse molecular and cellular impacts.

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPPVINMATUQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598298 | |

| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |

CAS RN |

175712-66-0 | |

| Record name | 2-(3-Chlorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)

![Ethyl 3-amino-6-(4-chlorophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B175104.png)

![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)

![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)

![tert-butyl N-[(E)-(4-methoxyphenyl)methylideneamino]carbamate](/img/structure/B175131.png)

![Spiro[indene-1,4'-piperidine] hydrochloride](/img/structure/B175144.png)